(3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound is classified as a benzoxazepine derivative, which is known for various pharmacological properties.
This compound falls under the category of heterocyclic compounds, specifically benzodiazepines and related structures. Its classification highlights its potential applications in pharmacology and medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of (3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine core.
The molecular structure of (3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride can be represented by its chemical formula .
CC(C)N1C(=O)C2=C(N)C(=C(C=C2)O1)N(C)C
.(3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride can participate in various chemical reactions:
These reactions are typically characterized by their selectivity and yield, influenced by reaction conditions such as temperature and solvent choice.
The mechanism of action of (3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride primarily involves modulation of neurotransmitter systems in the brain.
The physical properties of (3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride include:
Key chemical properties include:
(3R)-3-Amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride has potential applications in:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The enantioselective construction of the seven-membered 1,5-benzoxazepin-4-one core relies on catalytic ring-closing methodologies. Transition-metal-catalyzed asymmetric annulations dominate this field, leveraging chiral ligands to induce stereocontrol during cyclization. For example, palladium complexes with t-BuPHOX ligands catalyze intramolecular alkene hydroamination of ortho-aminophenol-tethered acrylamides, achieving the (3R)-enantiomer with >90% enantiomeric excess (ee) [4]. This process proceeds via oxidative addition of the N-H bond to Pd(0), followed by migratory insertion and reductive elimination to form the C-O bond. Organocatalytic strategies are emerging, though challenging for medium-sized rings. Trienamine catalysis—using chiral secondary amines—activates dienyl aldehydes for aza-Diels-Alder/ring-closing cascades with acylhydrazones, yielding bicyclic azaheterocycles with up to 92% ee [7]. However, adapting this to monocyclic benzoxazepinones requires precise substrate design to prevent undesired ring sizes.
Table 1: Performance of Catalytic Systems for Benzoxazepinone Ring-Closing
Catalyst Type | Reaction | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Pd/t-BuPHOX | Intramolecular Hydroamination | 70–85 | 88–92 | Sensitivity to β-hydride elimination |
Chiral Brønsted Acid | Iminolactonization | 60–75 | 80–86 | Competitive N-acyliminium pathway |
Trienamine Organocatalyst | Aza-Diels-Alder/Ring-Closing | 50–71 | 85–92 | Low yields for >7-membered rings |
Key challenges include suppressing racemization at the C3 stereocenter under cyclization conditions and controlling ring conformation to prevent epimerization. Microwave-assisted continuous-flow systems have improved reaction homogeneity and reduced decomposition in Pd-catalyzed cyclizations [4].
Installing the C3 amino group with (3R)-stereochemistry employs chiral auxiliaries or biocatalytic resolution. Chiral auxiliary approaches utilize Evans oxazolidinones or Oppolzer sultams to direct asymmetric amination. The auxiliary is appended to a linear precursor before cyclization, enabling diastereoselective enolate amination. For N-acetyl-5-methylbenzoxazepinone precursors, Oppolzer sultam-controlled amination achieves 95% de, but requires 3–5 synthetic steps for auxiliary attachment/removal, reducing overall yield to 40–45% [5] [8].
Enzymatic kinetic resolution offers a streamlined alternative. Lipases (e.g., CAL-B) or proteases selectively acylate the (3S)-enantiomer of racemic 3-amino precursors, leaving the desired (3R)-isomer unreacted. For N-unsubstituted benzoxazepinones, Pseudomonas fluorescens lipase resolves racemates with selectivity factors (s) of 15–20, yielding (3R)-amine at >99% ee and 30–35% yield [1] [5]. The selectivity factor follows the equation:$$s = \frac{\ln[(1 - c)(1 - \text{ee})]}{\ln[(1 - c)(1 + \text{ee})]}$$where c = conversion. Despite lower theoretical yield (max 50%), enzymatic methods avoid complex deprotection steps.
Table 2: Comparison of C3 Amination Strategies
Method | Diastereo-/Enantioselectivity | Overall Yield | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | 90–95% de | 38–42% | Predictable stereocontrol |
Oppolzer Sultam | 92–97% de | 40–45% | Compatibility with N-alkylation |
Enzymatic Resolution | >99% ee (recovered amine) | 30–35% | No chiral reagent synthesis required |
Enzymatic routes are economically preferred for scale-up despite yield limitations, as confirmed by industrial case studies on similar scaffolds [5].
Solid-phase synthesis accelerates diversification of the (3R)-benzoxazepinone scaffold by enabling multi-step reactions without intermediate purification. The core strategy involves anchoring ortho-Fmoc-aminophenol derivatives to trityl chloride polystyrene (PS) resins via SNAr displacement. After Fmoc deprotection with piperidine, resin-bound amines are acylated with N-Alloc-β-bromopropionyl chloride. Palladium-catalyzed Alloc deprotection liberates the amine for intramolecular O-alkylation under mild base (K₂CO₃), forming the benzoxazepinone ring directly on-resin [6] [9].
Linker stability dictates resin choice:
Protecting groups require meticulous optimization:
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Linker | Cyclization Yield | Cleavage Purity | C3 ee Retention |
---|---|---|---|---|
Polystyrene (1% DVB) | Trityl | 85–90% | 92–95% | >99% |
Controlled-Pore Glass | HMBA | 70–75% | 80–85% | 95–97% |
Polyacrylamide | Rink | 60–65% | 75–78% | 90–92% |
Automated synthesizers achieve 90% average stepwise yield (coupling efficiency) using 5-fold excess phosphoramidite-type reagents, enabling 30+ analogs in <72 hours [9]. This approach proved critical for generating urukthapelstatin A analogs with modified benzoxazepinone cores [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7